molecular formula C4H10N2O B1595685 N-Methyl-N-nitroso-2-propanamine CAS No. 30533-08-5

N-Methyl-N-nitroso-2-propanamine

Cat. No.: B1595685
CAS No.: 30533-08-5
M. Wt: 102.14 g/mol
InChI Key: KQDYNYCCEGQPTN-UHFFFAOYSA-N
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Description

N-Nitrosomethylisopropylamine is a member of the N-nitrosamine family, known for its potent carcinogenic properties. This compound has the molecular formula C4H10N2O and is primarily used in research settings due to its ability to induce tumor formation in laboratory animals .

Mechanism of Action

Target of Action

N-Methyl-N-nitroso-2-propanamine is a complex organic compound with the molecular formula C4H10N2O The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that nitrosamines, a class of compounds to which this compound belongs, can undergo oxidation . This process may involve the addition of an oxygen atom from an oxidizing agent like hydrogen peroxide or a peroxyacid to yield an amine oxide-type intermediate . This intermediate could then undergo further reactions, potentially affecting the function of its biological targets.

Result of Action

As a nitrosamine, it may have potential impacts on cellular processes due to its oxidative properties . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be used in well-ventilated spaces to reduce vapor or gas exposure . . These precautions can help ensure the safe handling and effective action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosomethylisopropylamine can be synthesized through the nitrosation of secondary amines. One practical method involves using the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . This method is efficient and allows for easy preparation and handling.

Industrial Production Methods: While specific industrial production methods for N-Nitrosomethylisopropylamine are not widely documented, the general approach involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for larger production volumes.

Chemical Reactions Analysis

Types of Reactions: N-Nitrosomethylisopropylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of nitroso compounds and other oxidized derivatives.

    Reduction: Reduction reactions can convert N-nitrosamines to amines.

    Substitution: N-Nitrosomethylisopropylamine can participate in substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-Nitrosomethylisopropylamine is primarily used in scientific research due to its carcinogenic properties. It is utilized in studies related to:

Properties

IUPAC Name

N-methyl-N-propan-2-ylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDYNYCCEGQPTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952834
Record name N-Methyl-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30533-08-5
Record name 2-Propanamine, N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-propan-2-ylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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